4-pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
“4-pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a chemical compound with the molecular formula C14H16N4OS . It has a molecular weight of 288.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N4OS . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 288.37 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Synthesis and Derivative Development
Novel Synthesis Approaches : A novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, leading to various derivatives through chemical transformation. This highlights the versatility of triazoloquinazolinone scaffolds in drug development (R. Al-Salahi & D. Geffken, 2011).
Derivatives with Antihistaminic Properties : Novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showed significant H1-antihistaminic activity, suggesting their potential as a new class of antihistamines (V. Alagarsamy, V. Solomon, & M. Murugan, 2007).
Pharmacological Activities
Antimicrobial and Anti-inflammatory Activities : Derivatives of methylsulfanyl-triazoloquinazolines exhibited promising antimicrobial activities against various bacterial and fungal species. Additionally, certain compounds showed significant cytotoxic effects against cancer cells and potent anti-inflammatory activities R. Al-Salahi et al., 2013" target="_blank">(R. Al-Salahi et al., 2013)/a>.
Anticonvulsant and Antihypertensive Effects : Synthesized triazoloquinazolin-5-one derivatives demonstrated significant anticonvulsant and antihypertensive activities in animal models, showcasing their therapeutic potential in treating epilepsy and hypertension V. Alagarsamy & U. S. Pathak, 2007" target="_blank">(Hong-jian Zhang et al., 2015)/a>.
Anticancer Potential
- Selective Antiproliferative Effects : Certain derivatives of 5-amino-1-aryl-1H-1,2,3-triazoles and triazolo[4,5-b]pyridines, related to triazoloquinazolinones, exhibited selective antiproliferative effects against specific cancer cell lines, indicating the potential for targeted cancer therapies (N. Pokhodylo et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-pentyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-2-3-6-9-17-12(19)10-7-4-5-8-11(10)18-13(17)15-16-14(18)20/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCBHSHCCGTRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333736 |
Source
|
Record name | 4-pentyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49673108 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
757221-12-8 |
Source
|
Record name | 4-pentyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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